molecular formula C16H15D7ClNO3 B602720 rac-4-Hydroxy Propranolol-d7 Hydrochloride CAS No. 1219908-86-7

rac-4-Hydroxy Propranolol-d7 Hydrochloride

Cat. No. B602720
CAS RN: 1219908-86-7
M. Wt: 318.85
InChI Key:
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Description

“rac-4-Hydroxy Propranolol-d7 Hydrochloride” is a deuterium labeled version of 4-Hydroxypropranolol hydrochloride . It is an active metabolite of Propranolol , a non-selective beta-adrenergic receptor antagonist . The molecular formula of this compound is C16H15D7ClNO3 , and it has a molecular weight of 318.85 g/mol .


Molecular Structure Analysis

The molecular structure of “rac-4-Hydroxy Propranolol-d7 Hydrochloride” is represented by the formula C16H15D7ClNO3 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms replaced by deuterium, one chlorine atom, one nitrogen atom, three oxygen atoms, and one hydrochloride group.

Scientific Research Applications

  • Chromatographic Analysis and Enantioselective Separation

    • Researchers have explored the use of chromatographic techniques for the enantioselective separation of racemic propranolol hydrochloride, including rac-4-Hydroxy Propranolol-d7 Hydrochloride. Such methods are vital for isolating specific enantiomers for detailed study and application in various fields, including pharmacological research (Geiser et al., 1999).
  • Novel Sorbents and Nanocomposites for Enantioselective Performance

    • Novel sorbents like polydopamine-coated magnetic graphite oxide-metal organic frameworks have shown excellent enantioselectivity for compounds like racemic propranolol hydrochloride. These advancements are significant for the purification and isolation of specific enantiomers, which have distinct biological activities and applications (Ma et al., 2019).
  • Analytical Method Development for Detection in Biological Samples

    • Development of sensitive and reliable assays for the simultaneous determination of propranolol and its metabolites, like 4-hydroxy propranolol, in biological samples has been a significant area of research. This is crucial for pharmacokinetic and pharmacodynamic studies, which further our understanding of the drug's behavior in the body (Partani et al., 2009).
  • Environmental Applications in Biosorption

    • The use of biosorption techniques for the removal of pharmaceutical pollutants like propranolol hydrochloride from water has been studied. This is important for environmental remediation and the management of pharmaceutical waste (Coelho et al., 2020).
  • Investigation of Cellular Responses to Beta-Adrenergic Agonists

    • Research has been conducted on the cellular response to beta-adrenergic agonists, with studies involving analogs of propranolol. Understanding these mechanisms is crucial for developing therapeutic strategies and understanding drug interactions (Shappell et al., 2000).
  • Synthesis and Characterization of Propranolol Enantiomers

    • Studies have been conducted on the chemoenzymatic synthesis of propranolol enantiomers. This research is fundamental to the development of more efficient and eco-friendly synthetic routes for pharmaceuticals (Kong et al., 2015).

Mechanism of Action

“rac-4-Hydroxy Propranolol-d7 Hydrochloride” is known to inhibit β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively . It has intrinsic sympathomimetic activity, membrane stabilizing activity, and potent antioxidant properties .

Safety and Hazards

“rac-4-Hydroxy Propranolol-d7 Hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and should be handled with appropriate safety measures .

properties

IUPAC Name

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPACWBWIOYID-UENXPIBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662024
Record name 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219908-86-7
Record name 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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